molecular formula C16H18BrNO2S B10978795 N-(2-bromo-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide

N-(2-bromo-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide

Cat. No. B10978795
M. Wt: 368.3 g/mol
InChI Key: VYQXPVCPVHBOLQ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a bromo and a methyl group on one phenyl ring and an isopropyl group on the other phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-methylaniline and 4-isopropylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine or pyridine, to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The nucleophilic amine group of 2-bromo-4-methylaniline attacks the sulfonyl chloride group of 4-isopropylbenzenesulfonyl chloride, leading to the formation of the sulfonamide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways involved depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide
  • N-(2-fluoro-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide
  • N-(2-iodo-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide

Uniqueness

N-(2-bromo-4-methylphenyl)-4-(propan-2-yl)benzenesulfonamide is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other halogenated derivatives may not

properties

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-11(2)13-5-7-14(8-6-13)21(19,20)18-16-9-4-12(3)10-15(16)17/h4-11,18H,1-3H3

InChI Key

VYQXPVCPVHBOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C)Br

Origin of Product

United States

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